2-nitro-N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)benzenesulfonamide
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Overview
Description
2-nitro-N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)benzenesulfonamide is a complex organic compound with the molecular formula C18H14N4O8S2 and a molecular weight of 478.462 g/mol . This compound is notable for its unique structure, which includes nitro and sulfonamide functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by sulfonylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and sulfonyl chlorides for sulfonylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and controlled reaction environments is crucial to minimize by-products and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or further nitrated derivatives.
Scientific Research Applications
2-nitro-N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-nitro-N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)benzenesulfonamide involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-nitrophenyl)sulfonyl]carbamimidate
- **4-Methyl-N-(2-[(E)-({2-[(Z)-(2-{[(4-methylphenyl)sulfonyl]amino}benzylidene)amino]ethyl}imino)methyl]phenyl}benzenesulfonamide
Uniqueness
2-nitro-N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)benzenesulfonamide is unique due to its dual nitro and sulfonamide functionalities, which provide a versatile platform for chemical modifications and biological interactions. This dual functionality is less common in similar compounds, making it a valuable compound for specialized applications .
Properties
IUPAC Name |
2-nitro-N-[4-[(2-nitrophenyl)sulfonylamino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O8S2/c23-21(24)15-5-1-3-7-17(15)31(27,28)19-13-9-11-14(12-10-13)20-32(29,30)18-8-4-2-6-16(18)22(25)26/h1-12,19-20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDRJNJTSLAFRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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